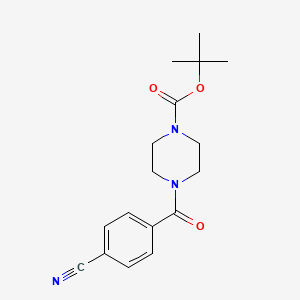

![molecular formula C9H20N2O2 B2713376 N-Boc-[(1R)-1-(aminomethyl)propyl]amine CAS No. 956125-05-6](/img/structure/B2713376.png)

N-Boc-[(1R)-1-(aminomethyl)propyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

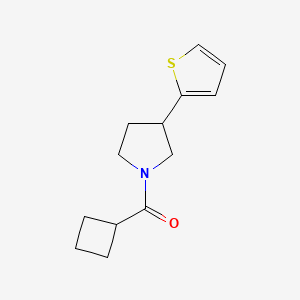

“N-Boc-[(1R)-1-(aminomethyl)propyl]amine” is a chemical compound with the CAS Number: 732219-83-9 . Its IUPAC name is tert-butyl 1-(aminomethyl)propylcarbamate . The compound has a molecular weight of 188.27 and is typically found in a physical form of pale-yellow to yellow-brown sticky oil to semi-solid .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “N-Boc-[(1R)-1-(aminomethyl)propyl]amine”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The InChI code for “N-Boc-[(1R)-1-(aminomethyl)propyl]amine” is 1S/C9H20N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The Boc group in “N-Boc-[(1R)-1-(aminomethyl)propyl]amine” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

“N-Boc-[(1R)-1-(aminomethyl)propyl]amine” has a molecular weight of 188.27 . It is typically found in a physical form of pale-yellow to yellow-brown sticky oil to semi-solid . The density is predicted to be 0.972±0.06 g/cm3 , and the boiling point is predicted to be 281.2±23.0 °C .Scientific Research Applications

N-Boc Protection of Amines

The compound is used for the N-Boc protection of amines . This process involves the use of ultrasound irradiation and catalyst-free conditions, which results in a green and simple approach for the N-Boc protection on structurally diverse amines . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature .

N-Boc Deprotection of Amines

The compound is also used in the deprotection of N-Boc amines . This process uses simple solid Brønsted acid catalysts to achieve continuous N-Boc deprotection of amines, without additional workup steps . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines, often in residence times of less than a minute at 140 °C .

Synthesis of Amides

The compound is used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the amides .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Preparation of Carbamates

The compound is used in the preparation of carbamates . The method comprises the following step a) tert-butyl N- ( (1R, 2S,) of formula (A). 5S) -2-amino-5- (dimethylcarbamoyl) cyclohexyl) carbamate mixed with ethyl2- ( (5-chloropyridine-2-yl) amino) -2-oxoacetate of formula (B) in an organic solvent .

Pharmaceutical Research and Development

The compound is commonly used in pharmaceutical research and development . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation and enhancing efficiency and productivity relative to a batch process .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of N-Boc-[(1R)-1-(aminomethyl)propyl]amine are amines, amino acids, and peptides . It is used for the chemoselective mono-N-Boc protection of these structurally diverse compounds .

Mode of Action

N-Boc-[(1R)-1-(aminomethyl)propyl]amine interacts with its targets through a process known as N-Boc deprotection . This process involves the use of catalysts to lower the required reaction temperature and achieve continuous N-Boc deprotection of amines .

Biochemical Pathways

The N-Boc deprotection process affects various biochemical pathways. It facilitates the production of a variety of aromatic and aliphatic amines . The downstream effects include enhanced efficiency and productivity relative to a batch process .

Result of Action

The molecular and cellular effects of N-Boc-[(1R)-1-(aminomethyl)propyl]amine’s action include the production of a variety of aromatic and aliphatic amines . These amines can then participate in further biochemical reactions.

Action Environment

Environmental factors such as temperature and the presence of catalysts can influence the action, efficacy, and stability of N-Boc-[(1R)-1-(aminomethyl)propyl]amine. For instance, the use of a catalyst can lower the required reaction temperature, enhancing the efficiency of the N-Boc deprotection process .

properties

IUPAC Name |

tert-butyl N-[(2R)-1-aminobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-5-7(6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJCYTMWAXWVOM-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

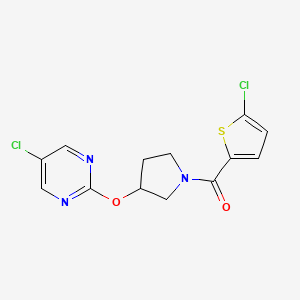

![2-Chloro-N-pyrazolo[1,5-a]pyridin-7-ylacetamide](/img/structure/B2713293.png)

![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide](/img/structure/B2713295.png)

![3-[(2,4,5-Trimethoxybenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B2713298.png)

![1-(Adamantan-1-yloxy)-3-[benzyl(ethyl)amino]propan-2-ol hydrochloride](/img/structure/B2713300.png)

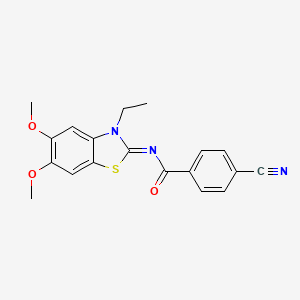

![N-(4-ethoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2713304.png)

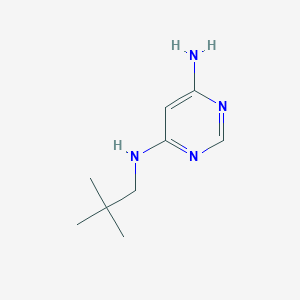

![N6-ethyl-N4,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2713310.png)